molecular formula C10H12ClFN2O2 B12460236 Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate

Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate

Cat. No.: B12460236
M. Wt: 246.66 g/mol
InChI Key: VKWKEJQTFWNTNI-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the carbamate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
  • Tert-butyl (2,3-dichloro-5-fluoropyridin-4-yl)carbamate

Uniqueness

Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.66 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-fluoropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

VKWKEJQTFWNTNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1F)Cl

Origin of Product

United States

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